molecular formula C22H16ClFN2O3 B6087452 3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B6087452
M. Wt: 410.8 g/mol
InChI Key: MUTRXORYYVMSRE-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the benzoxazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its potential as a cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is in developing more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Other potential areas of research include investigating the anti-inflammatory and antioxidant properties of this compound and exploring its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to yield the desired compound.

Scientific Research Applications

The potential applications of 3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide have been investigated in various scientific studies. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3/c1-2-28-19-8-6-13(11-17(19)23)21(27)25-16-7-9-20-18(12-16)26-22(29-20)14-4-3-5-15(24)10-14/h3-12H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTRXORYYVMSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

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